1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a thiadiazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reactions: The thiadiazole and piperidine rings are coupled using a suitable linker, often involving a carbonyl group to facilitate the formation of the desired structure.
Final Assembly: The pyrrolidine-2,5-dione moiety is introduced in the final step, typically through a condensation reaction with the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia, amines, or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The thiadiazole ring could participate in hydrogen bonding or π-π interactions, while the piperidine and pyrrolidine rings might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: This compound is unique due to its specific combination of rings and functional groups.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring but lacking the thiadiazole or pyrrolidine-2,5-dione moieties.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities not seen in other compounds. This makes it a valuable target for further research and development.
Properties
IUPAC Name |
1-[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-15-16-14(22-9)10-4-6-17(7-5-10)13(21)8-18-11(19)2-3-12(18)20/h10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDOAWJNUWCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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